n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

In kinase inhibitor SAR, even minor regioisomeric shifts can abolish target engagement. This exact 4-methylphenyl isomer ensures consistent hydrophobic presentation in ATP-binding pockets, critical for JAK/GRK panel reproducibility. - Single regioisomer; eliminates data ambiguity from 3-methylphenyl or N-benzyl analogs. - 2-CF3 group enhances metabolic stability (σp=0.54) versus 2-methyl derivatives. - Molecular weight (321.34 g/mol) ideal for HPLC/UPLC reference standard use. - Ready stock for immediate shipment; custom synthesis inquiries welcome.

Molecular Formula C17H18F3N3
Molecular Weight 321.34 g/mol
CAS No. 917895-61-5
Cat. No. B12627331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine
CAS917895-61-5
Molecular FormulaC17H18F3N3
Molecular Weight321.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N=C2NC3CCCC3)C(F)(F)F
InChIInChI=1S/C17H18F3N3/c1-11-6-8-12(9-7-11)14-10-21-16(17(18,19)20)23-15(14)22-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,21,22,23)
InChIKeyHRCZWHBTHGCXHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 917895-61-5 - Kinase Profiling Probe


n-Cyclopentyl-5-(4-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine (CAS 917895-61-5) is a synthetic, trisubstituted pyrimidin-4-amine derivative. Its core structure features a 5-(4-methylphenyl) substituent, a 2-trifluoromethyl group, and an N-cyclopentyl amine, yielding a molecular formula of C17H18F3N3 and a molecular weight of 321.34 g/mol. [1] This compound is classified within the broader family of 4-aminopyrimidine kinase inhibitors, a class extensively documented in the patent literature for targeting Janus kinase (JAK) and G protein-coupled receptor kinase (GRK) pathways. [2] Unlike generic pyrimidine building blocks, its specific regioisomeric substitution pattern (4-methylphenyl at C5 vs. 3-methylphenyl or other isomers) is critical for target engagement, as even minor positional changes can abolish kinase selectivity. [3] While it is primarily marketed as a research-grade reference material, publicly available bioactivity databases currently list no known activity for this specific compound, underscoring its status as a specialized tool compound rather than a broadly characterized drug candidate. [1]

Kinase Pathway Probe

Supports JAK and GRK signaling pathway studies as a regioisomer-specific SAR tool compound.

Regioisomer-Specific Scaffold

4-methylphenyl at C5 ensures target engagement geometry; minor positional changes may abolish kinase selectivity.

Specialized Tool Compound

No known bioactivity listed in public databases; intended for kinase probe development and SAR research.

Documented Class Context

Cyclopentyl-pyrimidine analogues reported as IGF-1R and GRK inhibitor scaffolds in patent and journal literature.

Regioisomer Specificity & Substitution Risks


In kinase inhibitor research, regioisomeric substitution on the pyrimidine core dictates hydrogen-bonding geometry and steric complementarity within the ATP-binding pocket. [1] Simple substitution with the 3-methylphenyl isomer (n-Cyclopentyl-5-(3-methylphenyl)-2-(trifluoromethyl)pyrimidin-4-amine) repositions the methyl group, altering the dihedral angle between the phenyl and pyrimidine rings, which can dramatically reduce kinase binding affinity by disrupting key hydrophobic interactions. [2] Similarly, replacing the 2-trifluoromethyl group with a methyl group (N-Cyclopentyl-2-methyl-5-(4-methylphenyl)pyrimidin-4-amine) eliminates the strong electron-withdrawing effect of -CF3, which is known to enhance metabolic stability and modulate pKa of the pyrimidine nitrogen, impacting both potency and pharmacokinetic profile. [3] Furthermore, analogs with different N-substituents (e.g., N-methyl or N-benzyl) alter the conformational flexibility and lipophilicity of the compound, leading to unpredictable changes in kinase selectivity profiles. [2] Therefore, procurement of the exact regioisomer and substitution pattern is mandatory for the reproducibility of structure-activity relationship (SAR) studies.

Target Compound
4-Methylphenyl at C5

Preserves dihedral angle for ATP-pocket complementarity; reported pharmacophore for kinase hinge binding.

Potential Substitute
3-Methylphenyl Isomer

Alters phenyl-pyrimidine dihedral angle; kinase binding affinity may shift and selectivity profiles may not transfer directly.

Target Compound
2-Trifluoromethyl (-CF3)

Strong electron-withdrawing group modulates pyrimidine pKa; reported to enhance metabolic stability in analogue series.

Potential Substitute
2-Methyl (-CH3) Analog

Electron-donating substitution shifts hydrogen-bonding capacity at kinase hinge; potency and PK profile may differ.

Target Compound
N-Cyclopentyl Amine

Non-planar cycloalkyl restricts conformation; reported to reduce entropic penalty in kinase binding.

Potential Substitute
N-Benzyl / N-Phenyl Analogs

Altered rotatable bond count and lipophilicity may shift kinase selectivity profiles; SAR findings may not reproduce.

Quantitative Analog Comparison


4-Methylphenyl vs. 3-Methylphenyl: Physicochemical Differences

The 4-methylphenyl substitution at the C5 position of the pyrimidine core results in a distinct calculated logP and topological polar surface area (tPSA) compared to the 3-methylphenyl isomer, which directly influences membrane permeability and target protein binding. [1]

Regioisomer Physicochemical Profile
Class-level

XLogP3: 4.6; tPSA: 38.9 Ų (identical 2D descriptors). Predicted dihedral angle differs by approx. 15–20° vs. 3-methylphenyl isomer.

Supports regioisomer-specific pharmacophore mapping in SAR studies.

3D conformational context required; 2D descriptors alone may not distinguish binding.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

2-CF3 vs. 2-CH3: Electron-Withdrawing Impact on Binding

The 2-trifluoromethyl group exerts a strong electron-withdrawing effect (Hammett σp = 0.54) compared to a 2-methyl group (σp = -0.17), which significantly lowers the pKa of the adjacent pyrimidine nitrogen and enhances metabolic stability toward oxidative metabolism. [1] This electronic modulation is critical for forming optimal hydrogen-bond interactions with the hinge region of kinase domains. [2]

Electronic Effect (-CF3 vs -CH3)
Class-level
0.71 Δσp
≈2.7 ΔpKa units

Hammett σp: 0.54 (CF3) vs. -0.17 (CH3); predicted pKa ≈ 2.1 vs. ≈ 4.8.

Reported electronic difference informs hydrogen-bond capacity at kinase hinge.

Hammett constants from standard tables; pKa via ChemAxon prediction.

Medicinal Chemistry Metabolic Stability Kinase Inhibition

N-Cyclopentyl vs. N-Aryl: Steric & Conformational Effects

The N-cyclopentyl group introduces a non-planar, saturated cycloalkyl moiety that imposes conformational restriction on the 4-amino substituent, reducing the entropy penalty upon kinase binding. [1] Compared to planar N-phenyl or flexible N-benzyl analogs, the cyclopentyl group achieves a balance between lipophilicity and steric bulk that is favorable for filling small hydrophobic pockets in certain kinases. [2]

Conformational Restriction
Class-level
4 Rotatable bonds
4.6 cLogP

ΔRotatable bonds = 1 fewer vs. N-benzyl analog; ΔcLogP = 0.6 lower vs. N-benzyl, 0.3 lower vs. N-phenyl.

May support binding free energy optimization in kinase programs.

Entropic benefit inferred from Veber framework; experimental binding data to verify.

Conformational Analysis Kinase Selectivity Medicinal Chemistry

5-Aryl Pyrimidin-4-amines as GRK Inhibitors

The broader class of N-substituted-4-pyrimidinamines, particularly those with 5-aryl substitution, has been identified as G protein-coupled receptor kinase (GRK) inhibitors. [1] While specific IC50 data for CAS 917895-61-5 is not publicly available, the presence of a 4-methylphenyl group at C5 and a cyclopentyl amine at C4 aligns with the pharmacophore model described by Bigham et al., where such substitution patterns are essential for GRK inhibitory activity. [2]

GRK Inhibitor Pharmacophore
Data to verify

No published IC50 for this specific compound. Structural alignment with Bigham et al. GRK inhibitor pharmacophore noted.

Supports GRK probe development candidate selection; direct assay data needed.

Class-level inference only; ChEMBL and BindingDB list no activity for this CAS.

GRK Inhibition Cardiovascular Research Signal Transduction

Research & Procurement Scenarios


Kinase Selectivity Profiling Panels

This compound serves as a critical regioisomeric control in kinase selectivity panels, particularly for JAK and GRK family kinases. Its 4-methylphenyl configuration ensures consistent presentation of the hydrophobic substituent within the ATP-binding pocket, as inferred from SAR studies on related cyclopentyl-pyrimidine inhibitors. [1] Researchers should procure this exact regioisomer to avoid ambiguous results arising from 3-methylphenyl or other positional isomers.

Metabolic Stability Optimization in Lead Series

The 2-trifluoromethyl group imparts a significant electron-withdrawing effect (σp = 0.54) that enhances oxidative metabolic stability compared to 2-methyl analogs. [2] This compound is therefore the preferred intermediate for medicinal chemistry teams aiming to improve the pharmacokinetic profile of pyrimidine-based leads without altering the core kinase binding motif.

Reference Standard for Analytical Method Development

As a well-defined, single-regioisomer pyrimidine derivative with a molecular weight of 321.34 g/mol, this compound is suitable as a reference standard for HPLC/UPLC method development and LC-MS quantification of related kinase inhibitor libraries. [1] Its unique retention time and mass fragmentation pattern allow for unambiguous identification in complex reaction mixtures.

Computational Chemistry and Docking Studies

The rigid cyclopentyl ring and specific 4-methylphenyl geometry make this compound an ideal test case for validating docking algorithms and free energy perturbation (FEP) calculations on kinase targets. [3] Its intermediate size and heteroatom count provide a balanced computational benchmark for scoring function accuracy assessment.

Application
Selection Property
Validation Focus
Kinase Selectivity Profiling Panels
Regioisomer identity confirmation
Kinase selectivity assay context; 4-methylphenyl vs. 3-methylphenyl binding review
Metabolic Stability Optimization
2-CF3 electron-withdrawing group
Metabolic stability assay comparison; hinge-binding retention review
Analytical Reference Standard
Single-regioisomer chromatographic behavior
HPLC/UPLC method context; LC-MS fragmentation pattern review
Computational Docking Benchmarking
Conformational constraint (cyclopentyl ring)
Docking and FEP accuracy assessment; scoring function validation
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